palmarumycin CP2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

palmarumycin CP2 is a natural product found in Coniothyrium palmarum, Edenia gomezpompae, and other organisms with data available.

科学研究应用

Antifungal Applications

Palmarumycin CP2 demonstrates potent antifungal activity against several phytopathogens. Research indicates that its effectiveness is comparable to other derivatives within the palmarumycin family.

Inhibition Rates Against Phytopathogens

| Compound | Pathogen | Inhibition Rate (%) |

|---|---|---|

| This compound | P. piricola | 73.7 |

| This compound | R. solani | 71.3 |

The presence of specific functional groups, such as methoxy or acetyl groups, enhances the antifungal activity of palmarumycins, including CP2. Studies have shown that modifications at the C(8) position do not significantly impact antifungal efficacy, indicating a robust mechanism of action across different analogs .

Anticancer Activity

Recent studies have highlighted the selective cytotoxic effects of this compound on various cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer). The compound's ability to inhibit cell proliferation in these lines suggests potential as an anticancer agent.

Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 5.4 |

| HeLa | 4.8 |

| MCF-7 | 6.1 |

| HT-29 | 5.9 |

The cytotoxic activity is attributed to the compound's interference with cellular processes, potentially through apoptosis induction or disruption of cell cycle progression .

Case Studies and Research Findings

Several case studies have been conducted to explore the applications of this compound in both laboratory and clinical settings:

- Case Study on Antifungal Efficacy : A study examining the effectiveness of this compound against Fusarium species demonstrated a significant reduction in fungal biomass when treated with the compound, supporting its use as a potential agricultural fungicide.

- Cancer Treatment Research : Another investigation focused on the effects of this compound on tumor growth in xenograft models showed promising results, with treated groups exhibiting reduced tumor size compared to control groups.

- Mechanistic Studies : Research into the mechanisms of action revealed that this compound may induce oxidative stress in cancer cells, leading to increased apoptosis rates.

化学反应分析

Acid-Mediated Chlorohydrin Formation and Rearrangement

Palmarumycin CP2 undergoes structural reorganization under acidic conditions through a chlorohydrin intermediate.

Reaction Data Table

This pathway highlights the reversibility of acid-induced ring opening under basic conditions .

Sodium Borohydride Reduction

CP2 undergoes selective reduction of its naphthoquinone moiety when treated with NaBH₄ under acidic conditions:

Reduction Profile

-

Reagents : NaBH₄ (4.05 equiv), AcOH/EtOH (1:1)

-

Conditions : 0°C → ambient temperature

-

Conversion : Quantitative reduction to alcohol functionality

-

Product : Palmarumycin BG1 (C₂₄H₂₀O₅) with retained spiroketal framework

Stability Under Oxidative Conditions

Attempts to epoxidize CP2 revealed stability limitations:

These results suggest the spiroketal system sensitizes CP2 to oxidative degradation .

Thermal Stability Profile

CP2 exhibits remarkable thermal resilience:

| Condition | Duration | Structural Integrity | Reference |

|---|---|---|---|

| Acetic acid at 100°C | 24 hours | Full retention | |

| Dry benzene reflux | 12 hours | Partial decomposition |

This thermal stability enables its use in high-temperature synthetic protocols .

The reactivity patterns of this compound demonstrate its dual nature as both a robust synthetic intermediate (in reductions and acid-base transformations) and a oxidation-sensitive compound. These characteristics inform its handling requirements in synthetic workflows and suggest potential biological activity modulation pathways.

属性

分子式 |

C20H14O4 |

|---|---|

分子量 |

318.3 g/mol |

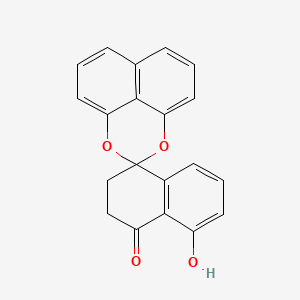

IUPAC 名称 |

8-hydroxyspiro[2,3-dihydronaphthalene-4,3'-2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]-1-one |

InChI |

InChI=1S/C20H14O4/c21-14-7-3-6-13-19(14)15(22)10-11-20(13)23-16-8-1-4-12-5-2-9-17(24-20)18(12)16/h1-9,21H,10-11H2 |

InChI 键 |

BGMMZNMDIABGHL-UHFFFAOYSA-N |

规范 SMILES |

C1CC2(C3=C(C1=O)C(=CC=C3)O)OC4=CC=CC5=C4C(=CC=C5)O2 |

同义词 |

palmarumycin CP2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。